molecular formula C13H16O2 B12705354 3,3a,4,4a,7,7a,8,8a-Octahydro-3-methyl-4,8-methano-2H-indeno(5,6-b)furan-2-one CAS No. 93893-92-6

3,3a,4,4a,7,7a,8,8a-Octahydro-3-methyl-4,8-methano-2H-indeno(5,6-b)furan-2-one

Cat. No.: B12705354
CAS No.: 93893-92-6
M. Wt: 204.26 g/mol
InChI Key: VQQRIPVLUNSCRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3a,4,4a,7,7a,8,8a-Octahydro-3-methyl-4,8-methano-2H-indeno(5,6-b)furan-2-one is a complex organic compound with a unique structure that includes multiple fused rings and a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3a,4,4a,7,7a,8,8a-Octahydro-3-methyl-4,8-methano-2H-indeno(5,6-b)furan-2-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, reduction processes, and functional group modifications. Specific reaction conditions such as temperature, pressure, and the use of catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as high-pressure liquid chromatography (HPLC) and gas chromatography (GC) ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3,3a,4,4a,7,7a,8,8a-Octahydro-3-methyl-4,8-methano-2H-indeno(5,6-b)furan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3,3a,4,4a,7,7a,8,8a-Octahydro-3-methyl-4,8-methano-2H-indeno(5,6-b)furan-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3a,4,4a,7,7a,8,8a-Octahydro-3-methyl-4,8-methano-2H-indeno(5,6-b)furan-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3a,4,4a,7,7a,8,8a-Octahydro-3-methyl-4,8-methano-2H-indeno(5,6-b)furan-2-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications.

Properties

CAS No.

93893-92-6

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

5-methyl-3-oxatetracyclo[5.5.1.02,6.08,12]tridec-9-en-4-one

InChI

InChI=1S/C13H16O2/c1-6-11-9-5-10(12(11)15-13(6)14)8-4-2-3-7(8)9/h2-3,6-12H,4-5H2,1H3

InChI Key

VQQRIPVLUNSCRE-UHFFFAOYSA-N

Canonical SMILES

CC1C2C3CC(C2OC1=O)C4C3C=CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.